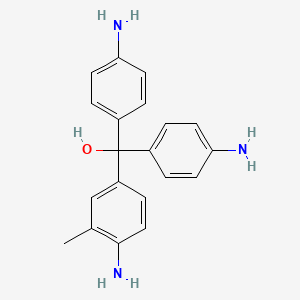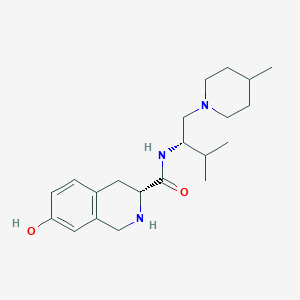
4-Me-PDTic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)-1H-imidazole-5-carboxamide (4-Me-PDTic) is a potent and selective kappa opioid receptor antagonist. It has shown significant selectivity for the kappa opioid receptor over the mu and delta opioid receptors, making it a valuable compound for research in neuropharmacology and pain management .
Vorbereitungsmethoden
The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
4-Me-PDTic undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Me-PDTic has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of kappa opioid receptor antagonists.
Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.
Medicine: Investigated for its potential use in pain management and treatment of addiction.
Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor.
Wirkmechanismus
4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-Me-PDTic is unique in its high selectivity for the kappa opioid receptor compared to other similar compounds. Some similar compounds include:
Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist, but with less selectivity compared to this compound.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure.
GNTI: A kappa opioid receptor antagonist with moderate selectivity.
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H33N3O2 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
InChI-Schlüssel |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
Isomerische SMILES |
CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O |
Kanonische SMILES |
CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


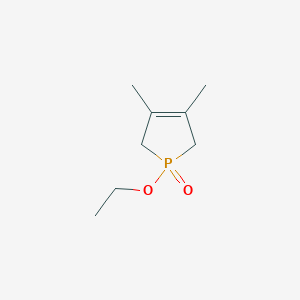
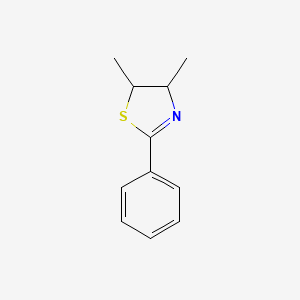
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
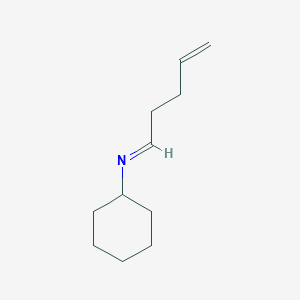
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)

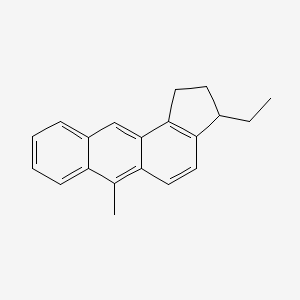
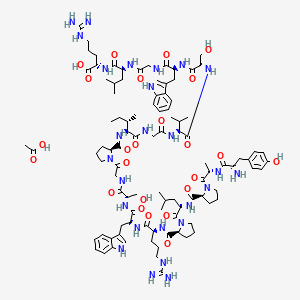
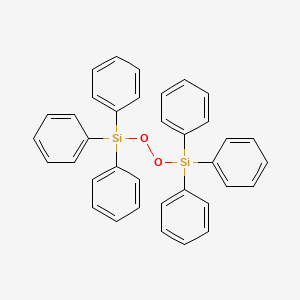
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

